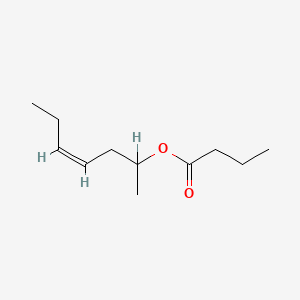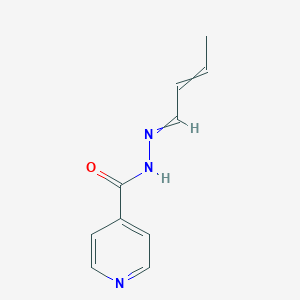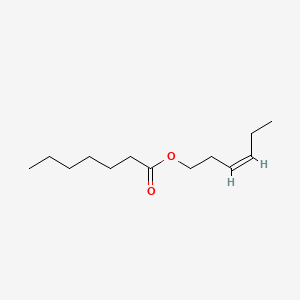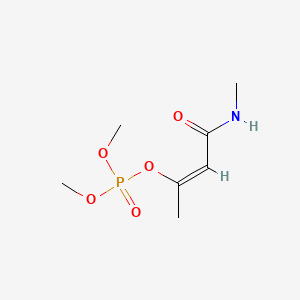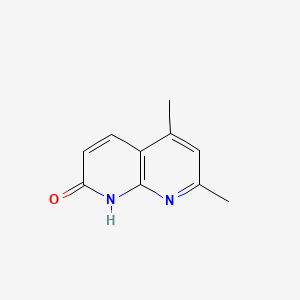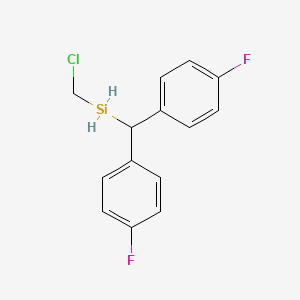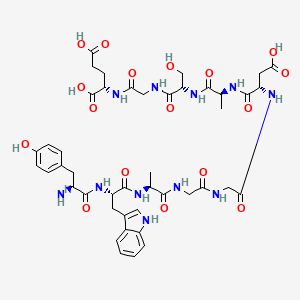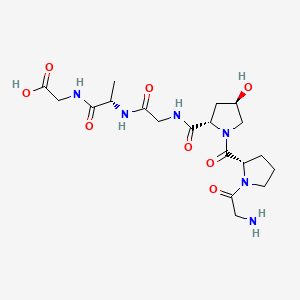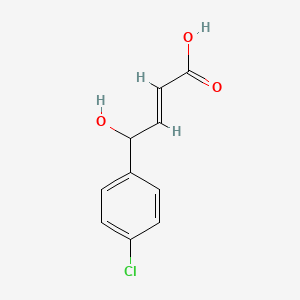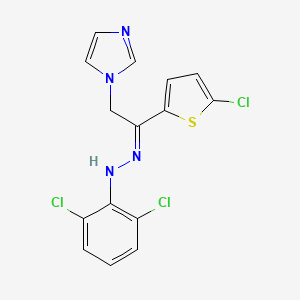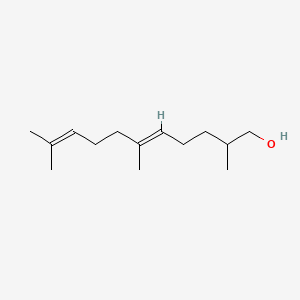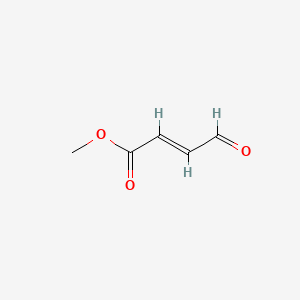
Methyl 4-oxo-2-butenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-oxo-2-butenoate: is an organic compound with the molecular formula C5H6O3. It is a derivative of butenoic acid and is characterized by the presence of a methyl ester group and a ketone functional group. This compound is of significant interest in organic synthesis and various industrial applications due to its reactive nature and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One of the primary methods for synthesizing Methyl 4-oxo-2-butenoate is through aldol condensation. This reaction involves the condensation of methyl ketone derivatives with glyoxylic acid under microwave-assisted conditions.
Friedel-Crafts Acylation: For aromatic substrates, Friedel-Crafts acylation can be employed.
Industrial Production Methods: Industrial production of this compound often utilizes large-scale aldol condensation reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum product formation while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 4-oxo-2-butenoate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted esters or other derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-oxo-2-butenoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of various drugs and therapeutic agents.
Industry: this compound is employed in the manufacture of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 4-oxo-2-butenoate involves its reactive functional groups. The ketone and ester groups can participate in various chemical reactions, making it a versatile intermediate. The molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
Methyl trans-4-oxo-2-pentenoate: This compound is similar in structure but has an additional carbon atom in the chain.
Ethyl 3-methyl-4-oxocrotonate: Another similar compound with an ethyl ester group instead of a methyl ester group.
Uniqueness: Methyl 4-oxo-2-butenoate is unique due to its specific combination of functional groups, which provides distinct reactivity and versatility in various chemical reactions. Its ability to undergo aldol condensation and other reactions makes it a valuable compound in organic synthesis and industrial applications.
Propiedades
Número CAS |
7327-99-3 |
|---|---|
Fórmula molecular |
C5H6O3 |
Peso molecular |
114.10 g/mol |
Nombre IUPAC |
methyl 4-oxobut-2-enoate |
InChI |
InChI=1S/C5H6O3/c1-8-5(7)3-2-4-6/h2-4H,1H3 |
Clave InChI |
CRBJVPSOOMDSPT-UHFFFAOYSA-N |
SMILES |
COC(=O)C=CC=O |
SMILES isomérico |
COC(=O)/C=C/C=O |
SMILES canónico |
COC(=O)C=CC=O |
| 7327-99-3 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


